D-フルクトフラノース1,6-ビスリン酸

説明

Synthesis Analysis

FBP is primarily synthesized through the phosphorylation of fructose 6-phosphate by phosphofructokinase-1 (PFK-1) in a key regulatory step of glycolysis. This reaction is highly regulated by various factors, including the levels of ATP and AMP, indicating the compound’s pivotal role in energy metabolism.

Molecular Structure Analysis

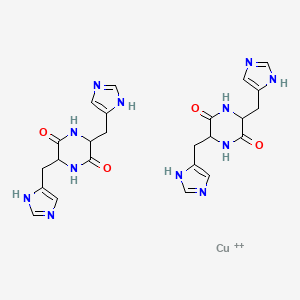

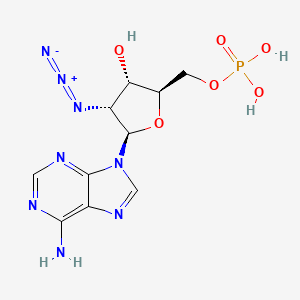

The molecular structure of FBP includes a fructofuranose ring with phosphate groups at the 1 and 6 carbon positions. It exists in equilibrium between the α-D-fructofuranose 1,6-bisphosphate and β-D-fructofuranose 1,6-bisphosphate forms, with the β form being predominant in aqueous solution (Wurster & Hess, 1976). These anomeric forms are interconvertible via the open chain tautomer, showing the dynamic nature of its structure in biological systems.

科学的研究の応用

生化学:酵素の異性体調節

D-フルクトフラノース1,6-ビスリン酸: は、解糖系におけるいくつかの重要な酵素の異性体活性化剤として機能します。 例えば、ピルビン酸キナーゼとNAD±依存性L-(+) -乳酸脱水素酵素の活性 を高めます 。この活性化は、解糖系の速度を調節し、細胞内のエネルギー産生を効率的に確保するために不可欠です。

医学研究:低酸素状態での臓器保護

医学研究では、D-フルクトース-1,6-ジリン酸は、低酸素状態または虚血状態 で感受性の高い臓器を保護することが報告されています 。低酸素条件下でATPレベルを維持する役割から、脳卒中や心臓発作などの状態に対する潜在的な治療薬となります。

グリコプロテオミクス:N結合型グリコペプチドの濃縮

プロテオミクスにおける新しい用途として、D-フルクトース-1,6-ジリン酸官能化材料を使用したN結合型グリコペプチドの濃縮 があります 。これは、タンパク質の糖鎖修飾パターンを調べるために、グリコペプチドの選択的抽出が不可欠な、質量分析ベースのプロテオミクスに特に役立ちます。

酵素学:酵素特性評価のための基質

D-フルクトフラノース1,6-ビスリン酸: は、フルクトース-1,6-ビスリン酸アルドラーゼとフルクトース-1,6-ビスホスファターゼ などの酵素を特定および特徴付けるための基質として役立ちます 。これらの酵素はそれぞれ、解糖系と糖新生において重要な役割を果たします。

分子生物学:解糖系研究

分子生物学では、この化合物は代謝経路における重要な中間体であるため、解糖系を研究するために使用されます。 糖代謝中のリン酸基の移動を解明するリン酸化実験 に関与しています .

分析化学:親水性相互作用クロマトグラフィー(HILIC)

D-フルクトース-1,6-ジリン酸: は、親水性に基づいて化合物を分離する手法であるHILIC 用のデュアル機能化親水性材料を作成するために使用されてきました 。この用途は、特定の分子の選択的抽出が必要な、血清などの複雑な生物学的サンプルの分析に重要です。

薬理学:アデニンヌクレオチドの調節

薬理学では、D-フルクトース-1,6-ジリン酸はアデニンヌクレオチドの調節に関連付けられています。 解糖系の律速段階の1つを触媒する6-ホスホフルクトキナーゼ(Pfks) の活性を影響します 。この調節は、代謝経路を介したグルコースの流れを制御するために不可欠です。

作用機序

Target of Action

D-Fructofuranose 1,6-bisphosphate, also known as D-Fructose-1,6-diphosphate, primarily targets Pyruvate kinase PKLR in humans and Glycerol kinase in Escherichia coli .

Mode of Action

It is known to be involved in the regulation of several enzymes in glucose metabolism .

Biochemical Pathways

D-Fructofuranose 1,6-bisphosphate is a common metabolic sugar and a key intermediate in the glycolytic pathway . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting step in glycolysis .

Pharmacokinetics

It is known that the compound is a metabolite produced by all living cells , suggesting that it is readily metabolized and utilized within the body.

Result of Action

The action of D-Fructofuranose 1,6-bisphosphate results in the production of ATP from anaerobic glycolysis . It also plays a role in the regulation of glucose metabolism, which can have wide-ranging effects on cellular energy production and utilization .

Action Environment

The action of D-Fructofuranose 1,6-bisphosphate is influenced by the cellular environment, particularly the availability of other metabolites and enzymes involved in the glycolytic pathway . .

将来の方向性

特性

IUPAC Name |

[(2R,3S,4S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-VRPWFDPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

488-69-7 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of D-fructose-1,6-diphosphate?

A1: D-fructose-1,6-diphosphate has a molecular formula of C6H14O12P2 and a molecular weight of 340.12 g/mol.

Q2: In what forms does D-fructose-1,6-diphosphate exist in aqueous solution?

A2: In aqueous solution, D-fructose-1,6-diphosphate exists as an equilibrium mixture of approximately 20% α-D-fructofuranose 1,6-bisphosphate, 80% β-D-fructofuranose 1,6-bisphosphate, and less than 1.5% of the open chain form. These anomeric forms interconvert spontaneously via the open chain tautomer. []

Q3: What is the stability of D-fructose-1,6-diphosphate in parenteral nutrition solutions?

A3: D-fructose-1,6-diphosphate exhibits good compatibility with components commonly used in parenteral nutrition solutions, such as calcium chloride. Compared to inorganic phosphates, its dicalcium salt precipitation is kinetically delayed and minimally affected by amino acid concentration, making it a safer choice for the simultaneous administration of high calcium and phosphate doses. []

Q4: What is the primary metabolic role of D-fructose-1,6-diphosphate?

A4: D-fructose-1,6-diphosphate is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to generate energy.

Q5: Which enzymes interact with D-fructose-1,6-diphosphate during glycolysis?

A5: D-fructose-1,6-diphosphate is the product of the enzyme D-fructose-6-phosphate kinase and the substrate for the enzyme aldolase in the glycolytic pathway. []

Q6: How does D-fructose-1,6-diphosphate regulate pyruvate kinase activity?

A6: D-fructose-1,6-diphosphate acts as an allosteric activator of pyruvate kinase, a crucial enzyme in glycolysis. This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate, thereby increasing the rate of pyruvate production. [, ]

Q7: Can the inhibitory effect of apigenin on pyruvate kinase M2 be reversed by D-fructose-1,6-diphosphate?

A7: Interestingly, apigenin, a known anticancer agent, inhibits the tumor-specific pyruvate kinase M2. This inhibition is not reversed by D-fructose-1,6-diphosphate, suggesting that apigenin might act as a novel allosteric inhibitor of this enzyme. []

Q8: How does D-fructose-1,6-diphosphate influence the activity of fructose 1,6-diphosphatase?

A8: D-fructose-1,6-diphosphate competitively inhibits fructose 1,6-diphosphatase, an enzyme involved in gluconeogenesis (the synthesis of glucose). This inhibition helps regulate the balance between glycolysis and gluconeogenesis. []

Q9: How do phospholipids interact with fructose 1,6-diphosphatase, and how does this relate to D-fructose-1,6-diphosphate?

A9: Purification of fructose 1,6-diphosphatase often leads to activity loss at neutral pH. This is partly attributed to the removal of phospholipids, some of which act as activators. This suggests that maintaining a specific phospholipid environment might be important for optimal enzyme activity, potentially influencing its interaction with D-fructose-1,6-diphosphate. []

Q10: What are the potential applications of D-fructose-1,6-diphosphate in treating metabolic coma?

A10: Research suggests that D-fructose-1,6-diphosphate might be beneficial in the treatment of metabolic coma due to its potential to enhance cellular energy metabolism. This is particularly relevant in cases where restoring energy balance is crucial for neurological recovery. [, ]

Q11: How effective is D-fructose-1,6-diphosphate in correcting hypophosphatemia in patients undergoing surgery?

A11: Studies show that intravenous administration of D-fructose-1,6-diphosphate is effective in correcting hypophosphatemia (low blood phosphate levels), a common complication following surgery. [, ]

Q12: What are the potential benefits of D-fructose-1,6-diphosphate in treating patients with polytrauma and massive blood loss?

A12: In cases of polytrauma with significant blood loss, maintaining adequate oxygen transport is critical. D-fructose-1,6-diphosphate has been investigated for its potential to improve erythrocyte (red blood cell) function and enhance oxygen delivery to tissues, showing promise as a supportive treatment option. [, , ]

Q13: How does D-fructose-1,6-diphosphate compare to ceruloplasmin in treating thoracic trauma with polytrauma?

A13: Both D-fructose-1,6-diphosphate and ceruloplasmin have been investigated as potential adjunctive therapies for thoracic trauma in the context of polytrauma. While both substances target different aspects of the condition, ceruloplasmin, with its antioxidant properties, has demonstrated a more pronounced positive impact on respiratory function recovery, as evidenced by spirometry measurements on day 30 post-trauma. [, ]

Q14: What is the potential role of D-fructose-1,6-diphosphate in managing elderly patients with urgent surgical conditions?

A14: Elderly patients often present with underlying metabolic disorders and age-related muscle loss (sarcopenia). D-fructose-1,6-diphosphate, alongside levocarnitine, is being investigated for its potential to support energy metabolism and improve muscle function, potentially aiding in post-surgery recovery and reducing complications in this vulnerable population. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)

![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)